molecular formula C14H12N2O2S B14929642 4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole

4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole

Cat. No.: B14929642
M. Wt: 272.32 g/mol
InChI Key: OTEIYLNNOIBAGD-UHFFFAOYSA-N
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Description

4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole is an organic compound that belongs to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a methyl group and a naphthalen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole typically involves the reaction of 4-methylpyrazole with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide in a two-phase system consisting of dichloromethane and water. The reaction conditions are optimized to achieve high yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[((naphthalen-2-ylsulfonyl)oxy)imino]indolin-2-one
  • N-methyl-1-naphthalenemethylamine
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

4-methyl-1-(naphthalen-2-ylsulfonyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

4-methyl-1-naphthalen-2-ylsulfonylpyrazole

InChI

InChI=1S/C14H12N2O2S/c1-11-9-15-16(10-11)19(17,18)14-7-6-12-4-2-3-5-13(12)8-14/h2-10H,1H3

InChI Key

OTEIYLNNOIBAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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